GSK046

Description

This compound is a Unknown drug.

Structure

3D Structure

Properties

IUPAC Name |

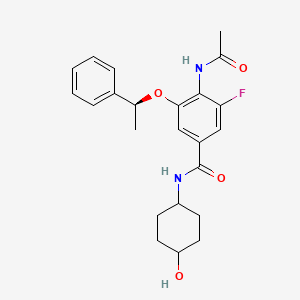

4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBRZGLUFOZRGD-YCMKEVRSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GSK046 (iBET-BD2) in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK046, also known as iBET-BD2, is a potent, selective, and orally bioavailable small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[5][6] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 allows for a more nuanced modulation of transcriptional programs, with a pronounced impact on inflammatory and immune responses.[5] This technical guide provides an in-depth overview of the core mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Selective Inhibition of BET BD2

The primary mechanism of action of this compound is its competitive binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins.[4][5] This selective inhibition prevents the recruitment of BET proteins to acetylated chromatin regions, thereby modulating the transcription of specific sets of genes, particularly those involved in inflammatory responses.[5]

While the BD1 domain is primarily associated with the maintenance of steady-state gene expression, the BD2 domain is more critically involved in the rapid induction of gene expression following inflammatory stimuli.[5][7] By selectively blocking BD2, this compound can effectively suppress the expression of pro-inflammatory cytokines and chemokines without causing the broad anti-proliferative effects associated with pan-BET inhibitors.[5] This domain-selective inhibition offers a promising therapeutic strategy for a range of immuno-inflammatory diseases.[2][5]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. In a normal inflammatory response, transcription factors like NF-κB are activated and recruit BET proteins to the chromatin. The BET proteins, in turn, recruit transcriptional machinery to initiate the expression of pro-inflammatory genes. This compound disrupts this process by preventing the binding of the BD2 domain of BET proteins to acetylated histones.

Caption: this compound selectively inhibits the BD2 domain of BET proteins.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound (iBET-BD2)

| Target | Assay Type | IC50 (nM) | Reference |

| BRD2 BD2 | TR-FRET | 264 | [1][2][3][4] |

| BRD3 BD2 | TR-FRET | 98 | [1][2][3][4] |

| BRD4 BD2 | TR-FRET | 49 | [1][2][3][4] |

| BRDT BD2 | TR-FRET | 214 | [1][2][3][4] |

| MCP-1 Production (LPS-stimulated PBMCs) | Cellular Assay | pIC50 = 7.5 | [2] |

Table 2: In Vitro Selectivity of this compound (iBET-BD2) for BD2 over BD1

| BET Protein | BD1 IC50 (nM) | BD2 IC50 (nM) | Selectivity (Fold) | Reference |

| BRD2 | >10,000 | 264 | >38 | [5] |

| BRD3 | >10,000 | 98 | >102 | [5] |

| BRD4 | >10,000 | 49 | >204 | [5] |

| BRDT | >10,000 | 214 | >47 | [5] |

Table 3: Effects of this compound on Immune Cell Function

| Cell Type | Assay | Endpoint Measured | Effect of this compound | Concentration | Reference |

| Human PBMCs | LPS Stimulation | MCP-1 Production | Inhibition | pIC50 = 7.5 | [2] |

| Human primary CD4+ T cells | T-cell co-culture | IFNγ, IL-17A, IL-22 production | Inhibition | 0.01-10 µM | [1] |

| Human primary CD4+ T cells | T-cell co-culture | Proliferation | No effect | 0.01-10 µM | [1] |

| Mouse | T-cell dependent immunization (KLH) | Anti-KLH IgM production | Reduction | 40 mg/kg/day | [1] |

Experimental Protocols

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay for MCP-1 Production

This assay is used to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of the chemokine MCP-1 in human PBMCs stimulated with lipopolysaccharide (LPS).

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and plate in 96-well plates at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound (typically a 10-point dose-response curve, e.g., 1 nM to 10 µM) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

MCP-1 Quantification: Measure the concentration of MCP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the pIC50 value, which is the negative logarithm of the IC50 value, by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the LPS-stimulated PBMC assay.

Human CD4+ T Cell Cytokine Production Assay

This assay evaluates the effect of this compound on the production of key effector cytokines by primary human CD4+ T cells.

Methodology:

-

CD4+ T Cell Isolation: Isolate CD4+ T cells from human PBMCs using negative selection magnetic beads.

-

Cell Plating and Stimulation: Plate the purified CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and the desired concentrations of this compound (e.g., 0.01 µM to 10 µM).

-

Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentrations of IFNγ, IL-17A, and IL-22 in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Proliferation Assay (Optional): To assess the effect on proliferation, add a proliferation dye (e.g., CFSE) to the T cells before stimulation and analyze by flow cytometry after 72 hours. Alternatively, pulse the cells with 3H-thymidine for the last 18 hours of culture and measure incorporation.

In Vivo T-Cell Dependent Immunization Model

This in vivo model assesses the immunomodulatory activity of this compound by measuring its effect on the antibody response to a T-cell dependent antigen, Keyhole Limpet Hemocyanin (KLH).

Methodology:

-

Animal Model: Use C57BL/6 mice.

-

Compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice daily via subcutaneous injection for 14 days.[1]

-

Immunization: On day 7 of treatment, immunize the mice with KLH (e.g., 100 µg) emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) via intraperitoneal injection.

-

Blood Collection: On day 14, collect blood samples from the mice.

-

Antibody Titer Measurement: Prepare serum from the blood samples and measure the levels of anti-KLH IgM antibodies using an ELISA.

-

Data Analysis: Compare the anti-KLH IgM titers between the this compound-treated and vehicle-treated groups.

Caption: Timeline for the in vivo T-cell dependent immunization model.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to demonstrate that this compound reduces the recruitment of BET proteins to the chromatin of target genes.

Methodology:

-

Cell Culture and Treatment: Culture a relevant immune cell line (e.g., K562 cells) and stimulate with an inflammatory cytokine (e.g., 100 ng/mL IFN-γ) in the presence or absence of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).[5]

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

Analysis: Analyze the enrichment of specific gene promoters (e.g., promoters of IFN-γ target genes) in the immunoprecipitated DNA by quantitative PCR (qPCR) or by next-generation sequencing (ChIP-seq).

Conclusion

This compound (iBET-BD2) represents a promising class of immunomodulatory agents with a distinct mechanism of action. Its selectivity for the second bromodomain of BET proteins allows for the targeted inhibition of inflammatory gene expression in immune cells without the broader effects of pan-BET inhibitors. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of selective BET BD2 inhibition in a variety of immune-mediated diseases.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to iBET-BD2: A Selective Inhibitor of the Second Bromodomain of BET Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in a myriad of diseases, including cancer and inflammatory disorders, has made them attractive therapeutic targets. The development of pan-BET inhibitors has shown promise but is often associated with toxicity. A more nuanced approach involves the selective inhibition of the individual bromodomains (BD1 and BD2) of BET proteins. This guide provides a comprehensive technical overview of iBET-BD2 (also known as GSK046), a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins. We delve into its mechanism of action, present key quantitative data on its binding affinity and selectivity, provide detailed experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Introduction to BET Proteins and the Rationale for BD2-Selective Inhibition

The BET family of proteins comprises BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to regulate the expression of key genes involved in cell proliferation, apoptosis, and inflammation, such as MYC and genes regulated by NF-κB.[1][2]

While pan-BET inhibitors that target both BD1 and BD2 have demonstrated therapeutic potential, they can also lead to significant side effects due to the broad impact on gene expression. Emerging evidence suggests that BD1 and BD2 have distinct, non-redundant functions. BD1 appears to be primarily involved in maintaining steady-state gene expression, whereas BD2 plays a more critical role in the induction of transcriptional programs in response to inflammatory stimuli.[3][4] This functional divergence provides a strong rationale for the development of domain-selective inhibitors. iBET-BD2 was developed to specifically target BD2, with the hypothesis that this selectivity would retain the anti-inflammatory and immunomodulatory effects while potentially mitigating the toxicity associated with pan-BET inhibition.[3]

Mechanism of Action of iBET-BD2

iBET-BD2 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This prevents the recruitment of BET proteins to chromatin at specific gene loci, particularly those that are rapidly induced by inflammatory signals. By inhibiting the function of BD2, iBET-BD2 disrupts the assembly of the transcriptional machinery necessary for the expression of a subset of genes, including pro-inflammatory cytokines and chemokines.[5] Notably, iBET-BD2 has been shown to be less effective at displacing BET proteins from chromatin at genes that regulate basal cellular functions, which are thought to be more dependent on BD1.[3] This selective action on inducible gene expression forms the basis of its therapeutic potential in inflammatory diseases.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of iBET-BD2 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of iBET-BD2 (this compound) for BET Bromodomains (TR-FRET Assay)

| Target | IC50 (nM) |

| BRD2 BD2 | 264 |

| BRD3 BD2 | 98 |

| BRD4 BD2 | 49 |

| BRDT BD2 | 214 |

Data compiled from multiple sources.[6][7]

Table 2: Selectivity of iBET-BD2 (this compound) for BD2 over BD1 (TR-FRET Assay)

| Target | IC50 (nM) | Fold Selectivity (BD1/BD2) |

| BRD2 BD1 | 10965 | ~41.5 |

| BRD3 BD1 | 36317 | ~370.6 |

| BRD4 BD1 | 70558 | ~1440.0 |

| BRDT BD1 | >50119 | >234.2 |

Data compiled from R&D Systems.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize iBET-BD2.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency of inhibitors by measuring their ability to displace a fluorescently labeled ligand from the target bromodomain.

Materials:

-

Recombinant BET bromodomain proteins (e.g., BRD4-BD2)

-

Biotinylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac)

-

Europium-labeled streptavidin (donor fluorophore)

-

APC-labeled anti-tag antibody (e.g., anti-His) if the protein is tagged (acceptor fluorophore)

-

iBET-BD2 (this compound)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of iBET-BD2 in DMSO, and then dilute in Assay Buffer to the desired final concentrations (typically from 10 µM down to 0.1 nM).

-

In a 384-well plate, add 2 µL of the diluted iBET-BD2 or DMSO (for control wells).

-

Prepare a master mix containing the BET bromodomain protein and the biotinylated histone peptide in Assay Buffer. Pre-incubate for 15 minutes at room temperature.

-

Add 8 µL of the protein-peptide mix to each well. The final concentration of the protein and peptide should be optimized for the assay window (e.g., 20 nM protein, 100 nM peptide).

-

Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-tag antibody in Assay Buffer.

-

Add 10 µL of the detection mix to each well. Final concentrations of detection reagents should be optimized (e.g., 2 nM Streptavidin-Eu, 20 nM Anti-His-APC).

-

Incubate the plate in the dark at room temperature for 60-120 minutes.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) of an inhibitor to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant BET bromodomain protein

-

iBET-BD2

-

Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

Procedure:

-

Equilibrate the system with Running Buffer.

-

Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize the BET bromodomain protein to the desired level (e.g., 5000-10000 RU) by injecting the protein (e.g., 50 µg/mL in Immobilization Buffer) over the activated surface.

-

Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

-

Prepare a serial dilution of iBET-BD2 in Running Buffer (e.g., 1000 nM to 1 nM).

-

Inject the different concentrations of iBET-BD2 over the immobilized protein surface, typically for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds with Running Buffer.

-

Regenerate the surface between injections if necessary, using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of BET proteins and to assess the effect of iBET-BD2 on their chromatin occupancy.

Materials:

-

Cells of interest (e.g., macrophages, cancer cell lines)

-

iBET-BD2

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-Deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)

-

Antibody against the target BET protein (e.g., anti-BRD4)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Treat cells with iBET-BD2 or DMSO for the desired time (e.g., 1-4 hours).

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin to fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Prepare the DNA for next-generation sequencing according to the library preparation kit instructions.

-

Sequence the libraries and analyze the data to identify regions of BET protein enrichment and changes upon iBET-BD2 treatment.

Cytokine Release Assay

This assay measures the effect of iBET-BD2 on the production and release of inflammatory cytokines from immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

iBET-BD2

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

RPMI-1640 medium with 10% FBS

-

ELISA or Luminex kit for the cytokine of interest (e.g., TNF-α, IL-6, MCP-1)

Procedure:

-

Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Pre-treat the cells with a serial dilution of iBET-BD2 or DMSO for 1 hour.

-

Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the desired cytokine in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

-

Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for cytokine release inhibition.

Signaling Pathways and Experimental Workflows

iBET-BD2 primarily modulates inflammatory signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.

Caption: Experimental workflow for the characterization of iBET-BD2.

Caption: iBET-BD2 inhibits the IFN-γ signaling pathway.

Caption: iBET-BD2 modulates the NF-κB signaling pathway.

Conclusion

iBET-BD2 represents a significant advancement in the field of epigenetic drug discovery. Its high selectivity for the second bromodomain of BET proteins offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. By preferentially inhibiting the induction of inflammatory gene expression while sparing the maintenance of steady-state transcription, iBET-BD2 may provide a more favorable safety profile compared to pan-BET inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the therapeutic potential of BD2-selective inhibition and to develop the next generation of epigenetic modulators.

References

- 1. Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. researchgate.net [researchgate.net]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

GSK046: A Technical Guide to its Function in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This compound, also known as iBET-BD2, serves as a critical tool for investigating the specific roles of BET protein BD2 domains in transcriptional regulation and presents a potential therapeutic strategy for immunoinflammatory diseases.

Core Mechanism of Action: Selective BET Bromodomain Inhibition

This compound is a potent, selective, and orally active small molecule inhibitor that targets the BD2 of the four BET family members: BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated histones. The BET family contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins.[4][5] While pan-BET inhibitors target both BD1 and BD2, this compound's selectivity for BD2 allows for a more nuanced investigation into the distinct functions of these domains.[5][6]

The BD1 domain is primarily involved in anchoring BET proteins to chromatin and maintaining basal gene expression.[4] In contrast, the BD2 domain is more associated with binding to acetylated transcription factors, facilitating gene expression in response to various stimuli.[4] By selectively inhibiting BD2, this compound allows for the dissection of these specific transcriptional activation pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound (IC50)

| Target | IC50 (nM) |

| BRD2 BD2 | 264[1][2][3] |

| BRD3 BD2 | 98[1][2][3] |

| BRD4 BD2 | 49[1][2][3] |

| BRDT BD2 | 214[1][2][3] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Parameter | Value |

| MCP-1 Production Inhibition | LPS-stimulated PBMCs | pIC50 | 7.5[1] |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |

| Mouse (C57BL/6) | 10 | Oral | 1589[2][3] | 1.8[2][3] |

| Mouse (C57BL/6) | 40 | Oral | 2993[2][3] | 1.9[2][3] |

| Rat | 10 | Oral | 202[2][3] | 1.4[2][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its function by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones and transcription factors at gene promoters and enhancers, thereby inhibiting the transcription of target genes. A key pathway affected is the inflammatory signaling cascade leading to the production of pro-inflammatory cytokines and chemokines.

Caption: Mechanism of this compound in inhibiting inflammatory gene transcription.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay is used to determine the in vitro potency of this compound against the individual BET bromodomains.

Methodology:

-

Reagents: Recombinant human BET bromodomain proteins (BRD2-BD2, BRD3-BD2, BRD4-BD2, BRDT-BD2), a biotinylated acetylated histone peptide ligand, a europium-labeled anti-tag antibody (e.g., anti-GST), and a streptavidin-conjugated fluorophore (e.g., APC).

-

Procedure:

-

The BET bromodomain protein is incubated with this compound at varying concentrations in an assay buffer.

-

The biotinylated histone peptide is added to the mixture.

-

The europium-labeled antibody and streptavidin-conjugated fluorophore are then added.

-

The plate is incubated to allow for binding and FRET to occur.

-

-

Detection: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. The signal is inversely proportional to the binding of this compound to the bromodomain.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Assay: MCP-1 Production in LPS-Stimulated PBMCs

This assay assesses the cellular activity of this compound in a more physiologically relevant context.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Treatment: Cells are pre-incubated with a serial dilution of this compound.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate an inflammatory response and the production of Monocyte Chemoattractant Protein-1 (MCP-1).

-

Measurement: After a suitable incubation period, the supernatant is collected, and the concentration of MCP-1 is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

Data Analysis: The pIC50 value is determined from the concentration-response curve, representing the negative logarithm of the IC50 value for the inhibition of MCP-1 production.[1]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating this compound's efficacy.

Caption: In vitro characterization workflow for this compound.

Caption: In vivo evaluation workflow for this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the specific functions of the BD2 domain of BET proteins in transcriptional regulation. Its selectivity offers a significant advantage over pan-BET inhibitors for dissecting the molecular mechanisms underlying gene expression in health and disease. The data presented in this guide underscore its potential as a research tool and a starting point for the development of novel therapeutics for immunoinflammatory disorders. Further research will continue to unravel the full therapeutic implications of selective BD2 inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of GSK046 in Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, particularly genes involved in inflammation.[3][4] By selectively targeting BD2, this compound presents a nuanced approach to modulating the inflammatory response, potentially offering a more targeted therapeutic strategy with an improved safety profile compared to pan-BET inhibitors.[5] This technical guide provides an in-depth overview of the biological activity of this compound in various inflammation models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its in vitro potency, cellular activity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound Against BET Bromodomains

| Target | Assay Type | IC50 (nM) | pIC50 | Kd (nM) |

| BRD2 BD2 | TR-FRET | 264 | 6.6 | 35 |

| BRD3 BD2 | TR-FRET | 98 | 7.0 | 32 |

| BRD4 BD2 | TR-FRET | 49 | 7.3 | 9 |

| BRDT BD2 | TR-FRET | 214 | 6.7 | 15 |

| BRD2 BD1 | TR-FRET | >10,000 | 5.0 | 1621 |

| BRD3 BD1 | TR-FRET | >10,000 | 4.4 | 2082 |

| BRD4 BD1 | TR-FRET | >10,000 | 4.2 | 769 |

| BRDT BD1 | TR-FRET | >10,000 | < 4.3 | 2454 |

Data compiled from multiple sources.[1][6]

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Stimulus | Endpoint Measured | IC50 (nM) | pIC50 |

| Human PBMCs | Cellular Immunoassay | LPS | MCP-1 Production | 30 | 7.5 |

| Human CD4+ T cells | Cytokine Production Assay | - | IFNγ, IL-17A, IL-22 | Inhibition Observed (0.01-10 µM) | - |

| Human Macrophages | Macrophage Activation Assay | PMA | Macrophage Activation | Inhibition Observed (0.005-10 µM) | - |

Data compiled from multiple sources.[1][2][6]

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) |

| Mouse (C57BL/6) | Oral | 10 | 1589 | 1.8 |

| Mouse (C57BL/6) | Oral | 40 | 2993 | 1.9 |

| Rat | Oral | 10 | 202 | 1.4 |

Data compiled from MedchemExpress.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the in vitro potency (IC50) of this compound against isolated BET bromodomains.

Principle: This assay measures the binding of a ligand to a target protein. In the context of BET inhibitors, it assesses the displacement of a fluorescently labeled ligand from the bromodomain by the test compound. A decrease in the FRET signal indicates inhibition.

Protocol:

-

Reagents and Materials:

-

Recombinant, purified BET bromodomains (e.g., BRD2, BRD3, BRD4, BRDT; both BD1 and BD2).

-

Fluorescently labeled BET ligand (e.g., a known pan-BET inhibitor conjugated to a fluorophore).

-

Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the protein tag).

-

This compound serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

384-well low-volume black plates.

-

TR-FRET plate reader.

-

-

Procedure:

-

Prepare a master mix of the tagged BET bromodomain and the terbium-labeled antibody in assay buffer.

-

Dispense the master mix into the wells of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add the fluorescently labeled BET ligand to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.[7]

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

BROMOscan® Assay

Objective: To determine the dissociation constant (Kd) of this compound for a panel of bromodomains, assessing both potency and selectivity.

Principle: BROMOscan® is a competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the bromodomain of interest. The amount of bromodomain bound to the solid support is quantified by qPCR of a DNA tag conjugated to the bromodomain.[8][9]

Protocol:

-

Reagents and Materials:

-

A panel of DNA-tagged bromodomains.

-

Immobilized proprietary ligand on a solid support (e.g., beads).

-

This compound at various concentrations.

-

Binding buffer.

-

qPCR reagents.

-

-

Procedure:

-

The DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.

-

After reaching equilibrium, the unbound bromodomains are washed away.

-

The amount of bromodomain remaining bound to the solid support is quantified using qPCR.

-

The results are expressed as a percentage of the vehicle control, and the Kd is determined from the dose-response curve.

-

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay

Objective: To evaluate the cellular activity of this compound in a primary human immune cell context.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production of pro-inflammatory cytokines and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[10][11] This assay measures the ability of this compound to inhibit this inflammatory response.

Protocol:

-

Reagents and Materials:

-

Freshly isolated human PBMCs.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound serially diluted in DMSO and then in culture medium.

-

96-well cell culture plates.

-

ELISA kit for human MCP-1.

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12]

-

Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Pre-incubate the cells with serially diluted this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.[13]

-

Collect the cell culture supernatants.

-

Measure the concentration of MCP-1 in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of MCP-1 production and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental protocols.

Caption: Proposed signaling pathway for this compound in inflammation.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]

- 5. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 11. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

GSK046: A Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its target profile, mechanism of action, and key experimental data, offering valuable insights for researchers in epigenetics and drug discovery.

Core Concepts: this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is mediated by two tandem bromodomains, BD1 and BD2, located at the N-terminus of each BET protein.[1][2] By recruiting transcriptional machinery, BET proteins play a pivotal role in regulating the expression of genes involved in cell proliferation, inflammation, and cancer.[3] Pan-BET inhibitors, which target both BD1 and BD2 across the family, have shown therapeutic promise but are often associated with toxicity.[1][2] This has driven the development of domain-selective inhibitors like this compound to dissect the specific functions of each bromodomain and potentially offer a better therapeutic window.[1][2]

This compound is a potent and selective inhibitor that preferentially binds to the second bromodomain (BD2) of BET proteins.[1][4] This selectivity allows for the investigation of the specific roles of BD2 in gene regulation and disease pathology.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against the BET family bromodomains, as determined by various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound (IC50, nM) [1][4]

| Target | IC50 (nM) |

| BRD2 (BD2) | 264 |

| BRD3 (BD2) | 98 |

| BRD4 (BD2) | 49 |

| BRDT (BD2) | 214 |

Table 2: In Vitro Potency of this compound (pIC50) [5]

| Target | pIC50 |

| BRD2 (BD1) | 5.0 |

| BRD2 (BD2) | 6.6 |

| BRD3 (BD1) | 4.4 |

| BRD3 (BD2) | 7.0 |

| BRD4 (BD1) | 4.2 |

| BRD4 (BD2) | 7.3 |

| BRDT (BD1) | < 4.3 |

| BRDT (BD2) | 6.7 |

Table 3: Dissociation Constants (Kd, nM) from BROMOscan [5]

| Target | Kd (nM) |

| BRD2 (BD1) | 1621 |

| BRD2 (BD2) | 35 |

| BRD3 (BD1) | 2082 |

| BRD3 (BD2) | 32 |

| BRD4 (BD1) | 769 |

| BRD4 (BD2) | 9 |

| BRDT (BD1) | 2454 |

| BRDT (BD2) | 15 |

Table 4: Cellular Activity of this compound [5]

| Assay | Cell Type | Stimulus | Readout | pIC50 | IC50 (nM) |

| MCP-1 Production | Human PBMCs | LPS | MCP-1 levels | 7.5 | 30 |

Signaling Pathways Modulated by this compound

BET inhibitors are known to modulate key signaling pathways involved in cancer and inflammation, primarily through the downregulation of critical transcription factors. Based on the established mechanism of BET inhibitors, this compound is predicted to impact the c-Myc and NF-κB signaling pathways.

Hypothesized Downregulation of c-Myc Transcription

The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in various cancers.[6][7] Its transcription is often dependent on the function of BET proteins, particularly BRD4, which binds to the c-Myc promoter and recruits the transcriptional machinery.[8] By displacing BRD4 from chromatin, BET inhibitors lead to a rapid downregulation of c-Myc expression.[9]

Hypothesized Modulation of NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10][11] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[12] BET proteins can act as co-activators for NF-κB, and their inhibition can suppress the expression of NF-κB target genes.[13]

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of this compound to BET bromodomains.

Materials:

-

3x BRD TR-FRET Assay Buffer 1 (e.g., BPS Bioscience, Cat# 33012)

-

Purified, full-length or individual bromodomain (BD1 or BD2) of BRD2, BRD3, BRD4, or BRDT

-

BET Bromodomain Ligand (e.g., BPS Bioscience, Cat# 33000)

-

Tb-labeled donor (e.g., anti-His-Tb)

-

Dye-labeled acceptor (e.g., Streptavidin-d2)

-

White, non-binding, low-volume 384-well microtiter plate

-

Fluorescent microplate reader capable of TR-FRET

-

Prepare 1x BRD TR-FRET Assay Buffer by diluting the 3x stock with distilled water.

-

Prepare a serial dilution of this compound in 1x assay buffer.

-

In a 384-well plate, add the following to each well:

-

4 µL of diluted this compound or vehicle control (for positive and negative controls).

-

2 µL of a mixture containing the Tb-labeled donor and dye-labeled acceptor.

-

2 µL of diluted BET Bromodomain Ligand.

-

-

Thaw the BET bromodomain protein on ice. Dilute the protein to the desired concentration (e.g., 1-5 ng/µL) in 1x assay buffer.

-

Initiate the reaction by adding 2 µL of the diluted BET bromodomain protein to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence intensity using a TR-FRET-capable plate reader. Read the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the this compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of this compound to a BET bromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Purified BET bromodomain protein (10-50 µM in ITC buffer)

-

This compound (100-500 µM in ITC buffer)

-

ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Thoroughly clean the sample cell and injection syringe of the ITC instrument.

-

Prepare the BET bromodomain protein and this compound solutions in the same, degassed ITC buffer to minimize heats of dilution.

-

Load the BET bromodomain protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles from the syringe tip, followed by a series of 19-20 larger, equal-volume injections (e.g., 2 µL).

-

Allow the system to equilibrate between injections until the thermal power returns to baseline.

-

Perform a control titration by injecting this compound into the ITC buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data by fitting to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a BET inhibitor like this compound and the logical relationship of its mechanism of action.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 15. scribd.com [scribd.com]

The Discovery and Preclinical Development of GSK046: A Selective BET Bromodomain 2 Inhibitor

GSK046 , also known as iBET-BD2 , is a potent, selective, and orally bioavailable small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-terminal domain (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their association with a variety of diseases, including cancer and inflammatory conditions, has made them attractive therapeutic targets. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of these proteins, have shown promise but have also been associated with toxicity in clinical trials. This has spurred the development of domain-selective inhibitors like this compound to potentially offer a better therapeutic window.

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the key experimental data and methodologies employed in its characterization.

Discovery and Optimization

This compound was identified through a high-throughput screening (HTS) campaign and subsequent structure-based drug design. The initial hit from the HTS was optimized to improve its potency and selectivity for the BD2 domain over the BD1 domain. This optimization was guided by the crystal structure of the target protein, leading to the synthesis of a series of analogs with improved pharmacological properties. This compound emerged as a lead compound with excellent potency for the BD2 domains of the BET family and remarkable selectivity over the BD1 domains.[1]

However, despite its promising preclinical profile, the development of this compound was discontinued due to a potential for genotoxicity arising from the bioactivation of its aniline-containing ring.

Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of BET proteins. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of target genes. In the context of inflammation, BET proteins are known to be recruited to the promoters of pro-inflammatory genes, such as those encoding cytokines and chemokines. By inhibiting this interaction, this compound can suppress the inflammatory response. Specifically, it has been shown to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine involved in the recruitment of monocytes to sites of inflammation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | pIC50 | Kd (nM) |

| BRD2 BD2 | TR-FRET | 264 | 6.6 | 35 |

| BRD3 BD2 | TR-FRET | 98 | 7.0 | 32 |

| BRD4 BD2 | TR-FRET | 49 | 7.3 | 9 |

| BRDT BD2 | TR-FRET | 214 | 6.7 | 15 |

| BRD2 BD1 | TR-FRET | >10000 | 5.0 | 1621 |

| BRD3 BD1 | TR-FRET | >10000 | 4.4 | 2082 |

| BRD4 BD1 | TR-FRET | >10000 | 4.2 | 769 |

| BRDT BD1 | TR-FRET | >10000 | <4.3 | 2454 |

Data compiled from multiple sources.[2][3][4]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Endpoint | pIC50 | IC50 (nM) |

| MCP-1 Production | Human PBMCs | LPS | MCP-1 release | 7.5 | 30 |

Data from EUbOPEN.

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |

| Mouse (C57BL6) | 10 | Oral | 1589 | 1.8 |

| Mouse (C57BL6) | 40 | Oral | 2993 | 1.9 |

| Rat | 10 | Oral | 202 | 1.4 |

Data compiled from MedchemExpress.[4]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the in vitro potency of this compound against the individual bromodomains of the BET family proteins.

Principle: This assay measures the binding of a fluorescently labeled ligand to the bromodomain. An inhibitor will compete with the fluorescent ligand, leading to a decrease in the FRET signal.

Materials:

-

BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2)

-

Fluorescently labeled ligand

-

Terbium-conjugated antibody

-

This compound

-

Assay buffer

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the BET bromodomain protein to the wells of the 384-well plate.

-

Add the this compound dilutions or vehicle control to the wells.

-

Add the fluorescently labeled ligand and the terbium-conjugated antibody to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

BROMOscan® Assay

Objective: To assess the selectivity of this compound against a broad panel of bromodomains.

Principle: This is a competition binding assay where the test compound is competed against a proprietary tagged ligand for binding to the bromodomain of interest, which is immobilized on a solid support. The amount of bromodomain that remains bound to the solid support is measured.

Methodology: The specific details of the BROMOscan® platform are proprietary to DiscoverX (now part of Eurofins). Generally, the assay involves the following steps:

-

The bromodomain of interest is fused to a DNA tag.

-

This fusion protein is incubated with the test compound (this compound) and an immobilized, proprietary ligand.

-

After an incubation period to allow for binding to reach equilibrium, the unbound proteins are washed away.

-

The amount of bromodomain-DNA tag fusion protein remaining bound to the immobilized ligand is quantified using qPCR.

-

The results are expressed as a percentage of the control, and Kd values are determined.

LPS-Stimulated MCP-1 Production in Human PBMCs

Objective: To evaluate the cellular activity of this compound in a primary human cell-based assay relevant to inflammation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kit for human MCP-1

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Pre-incubate the cells with the this compound dilutions or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.

Hepatocyte Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of this compound in liver cells from different species.

Materials:

-

Cryopreserved hepatocytes (human, rat, dog)

-

Hepatocyte incubation medium (e.g., Williams' E Medium)

-

This compound

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

-

Prepare a suspension of hepatocytes in incubation medium at a defined cell density (e.g., 0.5 x 10^6 viable cells/mL).

-

Add this compound to the hepatocyte suspension at a final concentration of, for example, 1 µM.

-

Incubate the mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the metabolic activity by adding the aliquot to a tube containing cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of this compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

Visualizations

Signaling Pathway of BET Inhibition in Inflammation

Caption: BET protein inhibition by this compound in the inflammatory signaling pathway.

Experimental Workflow for Cellular Assay

Caption: Workflow for the LPS-stimulated MCP-1 production assay in PBMCs.

References

GSK046 as a Chemical Probe for BD2 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2] While the two bromodomains share a high degree of sequence homology, they are functionally distinct. Emerging evidence suggests that BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 plays a more prominent role in the induction of gene expression in response to stimuli, particularly in the context of inflammation.[1]

The development of selective chemical probes for individual bromodomains is essential to dissect their specific biological roles and to validate them as therapeutic targets. GSK046 (also known as iBET-BD2) is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins.[3][4] Its high selectivity for BD2 over BD1 makes it an invaluable tool for investigating the specific functions of this domain in health and disease. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its use, and its effects on relevant signaling pathways.

Data Presentation

This compound Binding Affinity and Selectivity

This compound demonstrates potent and selective inhibition of the second bromodomain (BD2) across the BET family of proteins. The following tables summarize the quantitative data for its binding affinity (IC50 and Kd) and selectivity.

Table 1: In Vitro Inhibition of BET Bromodomains by this compound (TR-FRET Assay)

| Target | IC50 (nM) | pIC50 |

| BRD2 BD2 | 264 | 6.6 |

| BRD3 BD2 | 98 | 7.0 |

| BRD4 BD2 | 49 | 7.3 |

| BRDT BD2 | 214 | 6.7 |

| BRD2 BD1 | >10,000 | <5 |

| BRD3 BD1 | >10,000 | <4.4 |

| BRD4 BD1 | >10,000 | <4.2 |

| BRDT BD1 | >10,000 | <4.3 |

Data compiled from multiple sources.

Table 2: Dissociation Constants (Kd) of this compound for BET Bromodomains (BROMOscan Assay)

| Target | Kd (nM) |

| BRD2 BD2 | 35 |

| BRD3 BD2 | 32 |

| BRD4 BD2 | 9 |

| BRDT BD2 | 15 |

| BRD2 BD1 | 1621 |

| BRD3 BD1 | 2082 |

| BRD4 BD1 | 769 |

| BRDT BD1 | 2454 |

Data compiled from multiple sources.

Table 3: Cellular Activity of this compound

| Assay | Cell Type | Measurement | IC50 / pIC50 |

| LPS-stimulated MCP-1 Production | Human PBMCs | MCP-1 release | 30 nM / pIC50 = 7.5 |

Data compiled from multiple sources.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This protocol outlines a general procedure for determining the IC50 values of this compound against BET bromodomains using a competitive binding TR-FRET assay.

Materials:

-

Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT) with an affinity tag (e.g., GST or His).

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).

-

Terbium-conjugated anti-GST or anti-His antibody (Donor).

-

Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor).

-

This compound.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 1 mM DTT.

-

384-well low-volume black plates.

-

TR-FRET plate reader.

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the assay should typically range from 1 nM to 100 µM.

-

In a 384-well plate, add 2 µL of the this compound serial dilutions or vehicle (DMSO) control.

-

Prepare a mix of the respective BET bromodomain protein and the terbium-conjugated antibody in Assay Buffer. Add 4 µL of this mix to each well.

-

Prepare a mix of the biotinylated H4K12ac peptide and the streptavidin-conjugated acceptor in Assay Buffer. Add 4 µL of this mix to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]

BROMOscan® Competitive Binding Assay

BROMOscan® is a proprietary competitive binding assay from Eurofins DiscoverX that can be used to determine the dissociation constant (Kd) of this compound for a large panel of bromodomains.

Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. In the absence of a competitor, the bromodomain binds to the immobilized ligand and is captured on a solid support. When a competing compound like this compound is present, it prevents the binding of the bromodomain to the immobilized ligand, resulting in a decrease in the amount of bromodomain captured. The amount of captured bromodomain is quantified by qPCR of the attached DNA tag.[7][8][9]

General Procedure (as performed by the service provider):

-

A proprietary ligand is immobilized on a solid support.

-

DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of this compound.

-

After an incubation period to reach equilibrium, the unbound proteins are washed away.

-

The amount of bromodomain bound to the solid support is quantified using qPCR.

-

The data is used to generate a competition binding curve, from which the Kd value is calculated.

LPS-Stimulated MCP-1 Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of human PBMCs and their stimulation with lipopolysaccharide (LPS) to measure the inhibitory effect of this compound on Monocyte Chemoattractant Protein-1 (MCP-1) production.

Materials:

-

Human whole blood.

-

Ficoll-Paque PLUS or similar density gradient medium.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Human MCP-1 ELISA kit.

-

96-well cell culture plates.

-

Centrifuge.

Procedure:

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer of plasma and platelets.

-

Collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.[10][11][12][13]

-

-

Cell Plating and Treatment:

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

-

-

MCP-1 Measurement:

X-ray Crystallography of this compound in Complex with a BET Bromodomain

This section provides a general workflow for determining the crystal structure of a BET bromodomain in complex with this compound.

Materials:

-

Highly purified recombinant BET bromodomain protein (e.g., BRD4 BD2).

-

This compound.

-

Crystallization screens and reagents.

-

Cryoprotectant.

-

X-ray diffraction equipment (synchrotron source is recommended).

Procedure:

-

Protein-Ligand Complex Formation:

-

Incubate the purified BET bromodomain protein with a molar excess of this compound (typically 2-5 fold) for at least 1 hour on ice to allow for complex formation.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens.

-

Set up crystallization trials by mixing the protein-ligand complex solution with the reservoir solution at different ratios.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals are obtained, they are carefully harvested using a loop.

-

The crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with glycerol, ethylene glycol, or other cryoprotectants) to prevent ice formation during X-ray data collection.

-

The cryo-protected crystals are then flash-cooled in liquid nitrogen.[18][19][20][21][22]

-

-

X-ray Diffraction Data Collection:

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The structure is solved using molecular replacement, using a previously determined structure of the same or a homologous bromodomain as a search model.

-

The electron density map is calculated, and the protein and ligand models are built into the density.

-

The model is refined against the experimental data to improve its quality and agreement with the observed diffraction pattern.[24]

-

Signaling Pathways and Experimental Workflows

BET Protein-Mediated Gene Transcription

BET proteins are critical co-activators of transcription. They are recruited to acetylated histones at enhancers and promoters, where they facilitate the assembly of the transcriptional machinery, including RNA polymerase II (Pol II) and the positive transcription elongation factor b (P-TEFb). BRD4, in particular, is known to recruit P-TEFb to release paused Pol II, leading to productive transcriptional elongation.[2]

Caption: General mechanism of BET protein-mediated gene transcription.

Inhibition of BD2 by this compound

This compound selectively binds to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This competitive inhibition prevents the recruitment of BET proteins to chromatin, thereby downregulating the expression of a subset of genes, particularly those involved in inflammatory responses.

Caption: Selective inhibition of the BD2 domain by this compound disrupts BET protein binding to chromatin.

Role of BET BD2 in Inflammatory Signaling (NF-κB Pathway)

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. This dimer then translocates to the nucleus to activate the transcription of pro-inflammatory genes. BET proteins, particularly through their BD2 domain, are thought to be crucial for the full transcriptional activation of a subset of NF-κB target genes. This compound, by inhibiting BD2, can attenuate this inflammatory response.[2][25][26][27][28]

Caption: this compound inhibits inflammatory gene expression by blocking the co-activation function of BET BD2 in the NF-κB pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the activity of this compound, from initial biochemical assays to cellular and structural studies.

References

- 1. raybiotech.com [raybiotech.com]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]

- 14. Human MCP-1 ELISA Kit (BMS281) - Invitrogen [thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. krishgen.com [krishgen.com]

- 17. kamiyabiomedical.com [kamiyabiomedical.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 20. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 21. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. rcsb.org [rcsb.org]

- 24. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 27. researchgate.net [researchgate.net]

- 28. creative-diagnostics.com [creative-diagnostics.com]

The Role of BET Bromodomains in Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical epigenetic readers and transcriptional regulators.[1][2] These proteins play a pivotal role in orchestrating gene expression by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][3] This interaction serves as a scaffold, recruiting transcriptional machinery to specific genomic loci, thereby activating gene expression.[4][5] The aberrant function of BET proteins has been implicated in a wide array of pathologies, including cancer, inflammatory conditions, cardiovascular diseases, and neurological disorders, making them a compelling target for therapeutic intervention.[4][6][7]

This technical guide provides an in-depth overview of the role of BET bromodomains in various diseases, details key experimental methodologies used in their study, and presents quantitative data on the efficacy of BET inhibitors.

BET Bromodomain Structure and Function

The mammalian BET family of proteins is characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[8] The bromodomains are highly conserved ~110 amino acid modules that form a hydrophobic pocket capable of specifically recognizing acetylated lysine residues.[1][9] This "reading" of the histone code is a fundamental mechanism for translating epigenetic marks into transcriptional outcomes.[10] The ET domain functions as a protein-protein interaction module, recruiting various effector proteins and transcriptional co-activators, such as the positive transcription elongation factor b (P-TEFb), to initiate and elongate transcription.[1][11] BRD4, the most extensively studied BET protein, is a key coactivator of many genes, including critical oncogenes like c-MYC.[2][12]

Role of BET Bromodomains in Disease

The dysregulation of BET protein function is a common feature in many diseases. By modulating the expression of key genes involved in cell proliferation, inflammation, and other critical cellular processes, aberrant BET protein activity contributes to disease pathogenesis.

Cancer